molecular formula C14H19ClN2O3S B1231456 N-cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide

N-cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide

Cat. No. B1231456
M. Wt: 330.8 g/mol
InChI Key: AQPUOWMWVSBUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide is a sulfonamide. It has a role as an anticoronaviral agent.

Scientific Research Applications

Biological Effects and Synthetic Applications

  • Biological Effects of Acetamides : A review of the toxicology and biological effects of various acetamides, including their commercial importance and the biological consequences of exposure, was presented. This highlights the continued relevance and evolving understanding of acetamide compounds in toxicology and pharmacology Kennedy, 2001.

  • Synthetic Organic Chemistry Based on N-Ar Axis : Research focused on synthetic organic chemistry involving the N-Ar axis, including the development of chemoselective N-acylation reagents and the study of chiral axes in acyclic imide-Ar bonds. These studies could be relevant to the synthesis and chemical manipulation of compounds like N-cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide Kondo & Murakami, 2001.

Potential Therapeutic Applications

While the specific compound was not directly mentioned, the therapeutic applications of similar compounds were explored:

  • N-Acetylcysteine (NAC) in Clinical Practice : The role of NAC, a derivative of the amino acid L-cysteine, in diseases like cystic fibrosis was reviewed, highlighting its antioxidant properties and potential for biofilm prevention and eradication Guerini et al., 2022.

  • AMPA Receptor Agonists for Depression Treatment : The exploration of AMPA receptor agonists, alongside NMDA receptor antagonists like ketamine, for their antidepressant effects underscores the complex interplay between various neurotransmitter systems and the potential for compounds affecting these pathways to have therapeutic applications Yang et al., 2012.

properties

Product Name

N-cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide

Molecular Formula

C14H19ClN2O3S

Molecular Weight

330.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)sulfonyl-methylamino]-N-cyclopentylacetamide

InChI

InChI=1S/C14H19ClN2O3S/c1-17(10-14(18)16-12-6-2-3-7-12)21(19,20)13-8-4-5-11(15)9-13/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18)

InChI Key

AQPUOWMWVSBUSI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=CC=C2)Cl

solubility

7.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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